molecular formula C₁₅¹³C₃H₁₈O₄ B1146433 rac Enterolactone -13C3 CAS No. 918502-72-4

rac Enterolactone -13C3

Katalognummer: B1146433
CAS-Nummer: 918502-72-4
Molekulargewicht: 301.31
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac Enterolactone 13C3: is a stable isotope-labelled compound, specifically a labelled metabolite of sesame lignans such as sesamin and sesamolin. It is used extensively in scientific research due to its unique properties and applications in various fields, including drug development and environmental studies.

Wissenschaftliche Forschungsanwendungen

Cancer Research

Numerous studies have investigated the effects of rac Enterolactone on cancer cell lines:

  • Breast Cancer : A study demonstrated that high concentrations of enterolactone reduced the viability of MCF-7 breast cancer cells and inhibited telomerase activity, which is crucial for cancer cell proliferation. Specifically, treatment with 100 µM of enterolactone resulted in a significant decrease in cell viability (75% remaining) compared to control cells. Additionally, telomerase activity was significantly reduced following treatment with enterolactone .
  • Prostate Cancer : Research indicated that enterolactone selectively suppresses the growth of LNCaP prostate cancer cells by inducing apoptosis. This suggests that enterolactone may play a role in the prevention or treatment of prostate cancer .

Cardiovascular Health

Enterolactone has been associated with cardiovascular benefits:

  • A study found that higher urinary concentrations of total enterolignans and enterolactone were linked to a reduced risk of cardiovascular disease mortality. Specifically, individuals in the highest tertile of urinary enterolactone had a hazard ratio (HR) of 0.48 for cardiovascular death compared to those in the lowest tertile .
  • Another investigation highlighted the potential of dietary lignans (including enterolactone) to lower blood pressure and reduce oxidative stress, contributing to cardiovascular protection .

Metabolic Syndrome

Enterolactone's role in metabolic health has also been explored:

  • Evidence suggests that dietary intake of flaxseed lignans can decrease lipid levels and improve glucose metabolism. This indicates that rac Enterolactone may help mitigate risk factors associated with metabolic syndrome .

Comparative Data Table

Application AreaKey FindingsStudy Reference
Breast Cancer Reduced MCF-7 cell viability and telomerase activity at high concentrations
Prostate Cancer Induces apoptosis in LNCaP cells
Cardiovascular Health Lower risk of mortality linked to higher urinary enterolactone levels
Metabolic Syndrome Decreases lipid levels; improves glucose metabolism

Case Studies

  • Breast Cancer Prevention : In a cohort study involving postmenopausal women, higher serum concentrations of enterolactone were correlated with lower breast cancer risk. This supports the hypothesis that dietary lignans can contribute to breast cancer prevention through their estrogenic properties .
  • Cardiovascular Outcomes : A longitudinal analysis indicated that participants with elevated urinary excretion of total enterolignans experienced significantly lower all-cause mortality rates, highlighting the importance of these compounds in cardiovascular health management .

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of rac Enterolactone 13C3 involves the incorporation of carbon-13 isotopes into the molecular structure. This process typically requires specialized equipment and conditions to ensure the accurate placement of the isotopes. The exact synthetic route may vary depending on the desired purity and application of the compound .

Industrial Production Methods: : Industrial production of rac Enterolactone 13C3 involves large-scale synthesis using advanced techniques to ensure high yield and purity. This often includes the use of automated synthesis machines and stringent quality control measures to maintain consistency and reliability .

Analyse Chemischer Reaktionen

Types of Reactions: : rac Enterolactone 13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions: : Common reagents used in the reactions of rac Enterolactone 13C3 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products Formed: : The major products formed from the reactions of rac Enterolactone 13C3 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions can yield reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

rac Enterolactone 13C3 is unique due to its stable isotope labelling, which allows for precise tracking and quantification in various research applications. Similar compounds include:

    Enterolactone: The unlabelled form of rac Enterolactone 13C3, commonly found in lignan-rich foods such as flaxseeds and sesame seeds.

    Sesamin: A lignan found in sesame seeds, known for its antioxidant and anti-inflammatory properties.

    Sesamolin: Another lignan from sesame seeds, with similar biological activities to sesamin.

These compounds share similar structural features and biological activities but differ in their specific applications and research uses.

Eigenschaften

IUPAC Name

(3S)-3,4-bis[(3-hydroxyphenyl)methyl](2,3,5-13C3)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14?,17-/m0/s1/i11+1,17+1,18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDGDHBAMCBBLR-AQPGKPQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1C([13C@@H]([13C](=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747698
Record name (3S)-3,4-Bis[(3-hydroxyphenyl)methyl](2,3,5-~13~C_3_)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918502-72-4
Record name (3S)-3,4-Bis[(3-hydroxyphenyl)methyl](2,3,5-~13~C_3_)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.